4-(4-Fluoro-2-methylphenyl)benzoic acid
CAS No.: 479079-38-4
Cat. No.: VC2538574
Molecular Formula: C14H11FO2
Molecular Weight: 230.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 479079-38-4 |
|---|---|
| Molecular Formula | C14H11FO2 |
| Molecular Weight | 230.23 g/mol |
| IUPAC Name | 4-(4-fluoro-2-methylphenyl)benzoic acid |
| Standard InChI | InChI=1S/C14H11FO2/c1-9-8-12(15)6-7-13(9)10-2-4-11(5-3-10)14(16)17/h2-8H,1H3,(H,16,17) |
| Standard InChI Key | OFOKUKWYWDEYOG-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)F)C2=CC=C(C=C2)C(=O)O |
| Canonical SMILES | CC1=C(C=CC(=C1)F)C2=CC=C(C=C2)C(=O)O |
Introduction
Structural Characteristics and Physical Properties
4-(4-Fluoro-2-methylphenyl)benzoic acid belongs to the family of biphenyl carboxylic acids with fluorine substitution. Its structure consists of two connected aromatic rings – a benzoic acid moiety and a 4-fluoro-2-methylphenyl group. This compound shares structural similarities with other fluorinated benzoic acid derivatives while maintaining its unique substitution pattern.
The compound's structure can be compared with related fluorinated compounds such as 3-fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid, which contains an additional fluorine atom at the 3-position of the benzoic acid ring . The presence of the 4-fluoro-2-methylphenyl group contributes to the compound's physical and chemical behavior, particularly affecting its solubility, melting point, and reactivity.
Based on structurally similar compounds, we can estimate several physical properties of 4-(4-Fluoro-2-methylphenyl)benzoic acid, as outlined in Table 1.
Table 1: Estimated Physical Properties of 4-(4-Fluoro-2-methylphenyl)benzoic Acid
Synthesis Methods and Approaches
The synthesis of 4-(4-Fluoro-2-methylphenyl)benzoic acid likely involves coupling reactions between appropriately substituted benzene derivatives. While no direct synthesis method was identified in the available sources, several approaches can be proposed based on related compounds.
Chemical Reactivity and Characteristics
The chemical behavior of 4-(4-Fluoro-2-methylphenyl)benzoic acid is influenced by both the carboxylic acid functionality and the fluorinated aromatic system.
Acid-Base Properties
Like other benzoic acid derivatives, 4-(4-Fluoro-2-methylphenyl)benzoic acid exhibits acidic properties due to its carboxyl group. The electron-withdrawing effect of the fluoro substituent on the adjacent phenyl ring may slightly increase the acidity of the carboxyl group compared to unsubstituted benzoic acid.
Reactivity Patterns
The carboxylic acid group can participate in typical reactions including:
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Esterification with alcohols
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Amide formation with amines
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Reduction to primary alcohols
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Decarboxylation under specific conditions
Analytical Methods and Characterization
The characterization of 4-(4-Fluoro-2-methylphenyl)benzoic acid would typically involve multiple analytical techniques, similar to those used for related compounds.
Physical Characterization Methods
Based on analytical approaches used for similar compounds, the following methods would be relevant:
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Melting point determination using capillary methods
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Thin-layer chromatography (TLC) for purity assessment, typically using ethyl acetate and n-hexane as mobile phases
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Solubility tests in various solvents to establish solubility profiles
Spectroscopic Characterization
Complete characterization would involve:
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Infrared spectroscopy to identify functional groups
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NMR spectroscopy (¹H, ¹³C, and ¹⁹F) for structural confirmation
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Mass spectrometry for molecular weight verification
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Elemental analysis to confirm molecular formula
Structure-Activity Relationships
The specific arrangement of functional groups in 4-(4-Fluoro-2-methylphenyl)benzoic acid creates a unique electronic and spatial configuration that influences its interactions with biological systems and other chemical entities.
Electronic Effects
The fluoro substituent at the para position of the pendant phenyl ring creates distinctive electronic effects:
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Increased lipophilicity compared to unsubstituted analogs
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Modified hydrogen bonding capabilities
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Altered electron distribution across the biphenyl system
Conformational Analysis
The biphenyl system in 4-(4-Fluoro-2-methylphenyl)benzoic acid can adopt various conformations due to rotation around the central C-C bond. The presence of the methyl group at the ortho position may create steric constraints that influence the preferred conformation, potentially affecting the compound's biological activity and crystal packing behavior.
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